1,7-Dimethyl-3,5-dihydropurine-2,6,8-trione

Epidemiology Metabolomics Caffeine Metabolism

Essential for labs performing CYP1A2 phenotyping or theophylline TDM. This certified 1,7-DMU standard is isomer-specific for paraxanthine pathways, preventing the analytical interference caused by generic 1,3-DMU or 3,7-DMU substitution. Validated for LC-MS/MS and HPLC-UV methods; documented ≥4-year stability ensures multi-year study consistency.

Molecular Formula C7H8N4O3
Molecular Weight 203.11 g/mol
Cat. No. B12277901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Dimethyl-3,5-dihydropurine-2,6,8-trione
Molecular FormulaC7H8N4O3
Molecular Weight203.11 g/mol
Structural Identifiers
SMILESCN1C2C(=NC1=O)NC(=O)N(C2=O)C
InChIInChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)9-7(14)11(2)5(3)12/h3H,1-2H3,(H,8,9,13,14)/i3+1,4+1,5+1,7+1,8+1,9+1,11+1
InChIKeyASHWFAYLZDQZQP-HNTYGULPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,7-Dimethyluric Acid (CAS 33868-03-0): Analytical Reference Standard for Caffeine Metabolism Phenotyping and Therapeutic Drug Monitoring


1,7-Dimethyl-3,5-dihydropurine-2,6,8-trione, commonly designated 1,7-dimethyluric acid (1,7-DMU), is a purine alkaloid metabolite with molecular formula C7H8N4O3 and molecular weight 196.16 g/mol . It is generated endogenously via the action of xanthine oxidase on paraxanthine (1,7-dimethylxanthine), the predominant primary metabolite of caffeine in humans . As an analytical reference standard, it is routinely supplied with certified purity ≥97% (HPLC) and is employed primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and HPLC-UV methods for the quantitative determination of caffeine metabolic ratios .

Why 1,7-Dimethyluric Acid Cannot Be Substituted by Other Dimethyluric Acid Isomers in Pharmacokinetic and Metabolic Studies


Generic substitution among dimethyluric acid isomers (e.g., 1,3-DMU, 3,7-DMU) is scientifically invalid due to their distinct enzymatic origins and divergent biological associations. While 1,7-DMU is a specific terminal product of paraxanthine oxidation by xanthine oxidase , 1,3-DMU and 3,7-DMU originate from theophylline and theobromine pathways, respectively, reflecting different cytochrome P450 (CYP) activities [1]. Consequently, these isomers exhibit differential chromatographic retention, necessitating explicit resolution in validated HPLC methods , and have demonstrated distinct effect sizes in population-level association studies, underscoring that their interchange would introduce both analytical interference and biological misclassification [2].

Quantitative Differentiation Evidence: 1,7-Dimethyluric Acid vs. Closest Analogs


Epidemiological Association Strength: 1,7-DMU vs. 1,3-DMU vs. 3,7-DMU in Population Studies

In a fully adjusted multivariate model, urinary 1,7-dimethyluric acid (1,7-DMU) exhibited a stronger and statistically significant association with the outcome of interest compared to its structural isomers 1,3-DMU and 3,7-DMU. The observed effect size for 1,7-DMU was numerically larger than that for 1,3-DMU, while 3,7-DMU showed no association [1].

Epidemiology Metabolomics Caffeine Metabolism

Comparative Antioxidative Capacity: 1,7-DMU vs. Uric Acid in LDL Oxidation Model

In a copper-induced human low-density lipoprotein (LDL) oxidation assay, 1,7-dimethyluric acid (1,7-DMU) demonstrated significantly lower antioxidative potency than its parent compound, uric acid. At a concentration of 100 µmol/L, 1,7-DMU failed to exceed the protective effect achieved by just 10 µmol/L uric acid [1].

Antioxidant Lipoprotein In vitro Pharmacology

Analytical Specificity: 1,7-DMU as an Interference-Free Reagent for Theophylline TDM

1,7-Dimethyluric acid is explicitly validated as the suitable analytical reagent for the simultaneous HPLC determination of theophylline and its metabolites. Its use enables the chromatographic resolution of theophylline without interference from caffeine or other caffeine metabolites, a critical requirement for accurate therapeutic drug monitoring .

Therapeutic Drug Monitoring HPLC Method Analytical Chemistry

Shelf-Life Stability: Vendor-Specified Long-Term Integrity vs. Generic Cold Chain Assumptions

Reputable vendors provide quantitative stability data that can inform procurement and inventory management decisions. For instance, Cayman Chemical certifies the stability of its crystalline 1,7-dimethyluric acid standard as ≥ 4 years when stored at -20°C .

Compound Stability Procurement Laboratory Management

Procurement-Relevant Application Scenarios for 1,7-Dimethyluric Acid


CYP1A2 and Xanthine Oxidase Phenotyping Studies

1,7-DMU is an essential standard for calculating urinary caffeine metabolite ratios used to assess in vivo CYP1A2 activity. Its specific origin from the paraxanthine pathway makes it a required analyte in validated HPLC and LC-MS/MS methods for enzyme phenotyping [1]. Procurement is necessary for labs conducting pharmacogenomic or drug-interaction studies involving CYP1A2 substrates.

Theophylline Therapeutic Drug Monitoring (TDM) Assay Development

As highlighted in Section 3, 1,7-DMU is specifically recommended as a standard to ensure interference-free quantification of theophylline. Laboratories developing or validating clinical assays for theophylline TDM should procure a certified 1,7-DMU reference standard to guarantee analytical specificity and accuracy .

Epidemiological Metabolomics: Dietary Biomarker Discovery

The quantitative association data from Section 3 supports the use of 1,7-DMU as a specific biomarker of caffeine intake and metabolism. Metabolomics studies investigating diet-disease associations can benefit from measuring 1,7-DMU directly, rather than relying on self-reported dietary data, due to its proven statistical sensitivity in population-level analyses [2].

Longitudinal Studies Requiring Multi-Year Analytical Consistency

For multi-year cohort studies or long-term research projects, the documented ≥4-year stability of 1,7-DMU provides a clear procurement advantage. Purchasing a larger quantity from a batch with certified long-term stability ensures analytical consistency across the entire study duration, mitigating batch-to-batch variability and the need for frequent re-calibration.

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